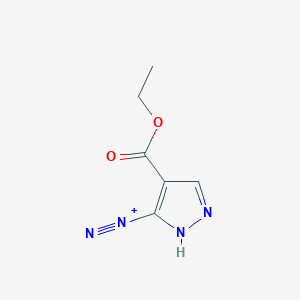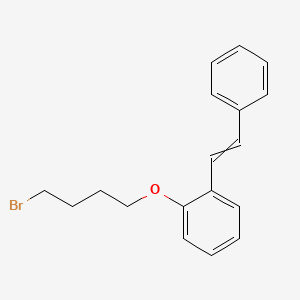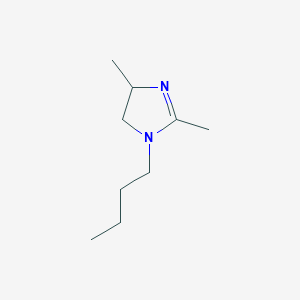
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group at the first position and two methyl groups at the second and fourth positions, along with a partially saturated ring at the fourth and fifth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole can be synthesized through various methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, often employing catalysts and specific reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of imidazole N-oxides.
Reduction: This can convert the compound into fully saturated imidazolines.
Substitution: This involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Imidazolines.
Substitution Products: Halogenated or alkylated imidazoles.
Applications De Recherche Scientifique
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
73007-05-3 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-butyl-2,4-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C9H18N2/c1-4-5-6-11-7-8(2)10-9(11)3/h8H,4-7H2,1-3H3 |
Clé InChI |
AZGSJJJMIIWWPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
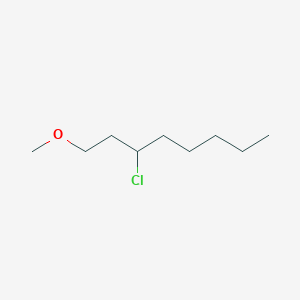
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
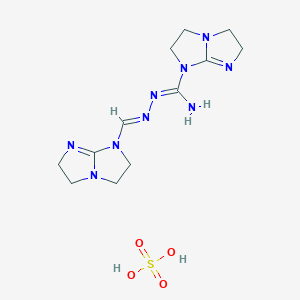
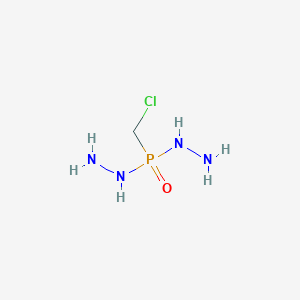

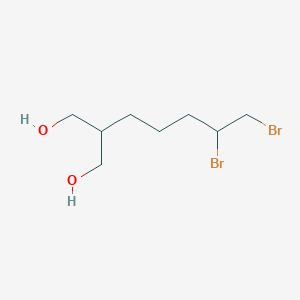
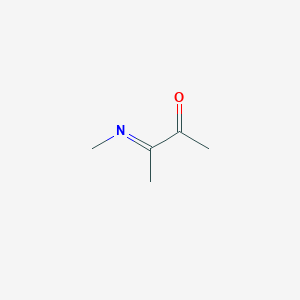

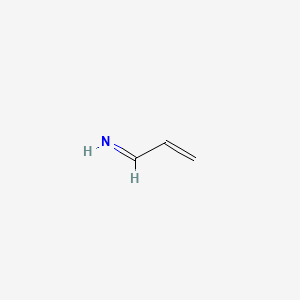
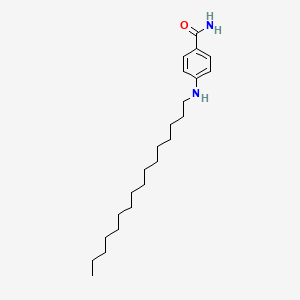
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
